methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a carbamate group, a sulfamoyl group, and a dimethoxyphenyl moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
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Formation of the Dimethoxyphenyl Intermediate: : The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reduction reaction to form 3,4-dimethoxybenzyl alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH4) in methanol.
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Sulfamoylation: : The 3,4-dimethoxybenzyl alcohol is then reacted with sulfamoyl chloride in the presence of a base like triethylamine (TEA) to form the sulfamoyl intermediate.
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Carbamate Formation: : The final step involves the reaction of the sulfamoyl intermediate with methyl chloroformate in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate or sulfamoyl groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Conditions such as nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) or halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the sulfamoyl and carbamate groups suggests it could interact with biological targets such as enzymes or receptors, potentially leading to therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. The structural features of the compound suggest it could have activity against certain diseases, possibly through inhibition of specific enzymes or modulation of receptor activity.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The sulfamoyl group could mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)carbamate: Lacks the dimethoxyphenyl group, which may reduce its biological activity.
Ethyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its pharmacokinetics.
Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)urea: Contains a urea group instead of a carbamate, which could alter its reactivity and biological activity.
Uniqueness
Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dimethoxyphenyl and sulfamoyl groups may enhance its ability to interact with biological targets, making it a promising candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl N-[4-[[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7S/c1-25-16-9-4-12(10-17(16)26-2)15(21)11-19-28(23,24)14-7-5-13(6-8-14)20-18(22)27-3/h4-10,15,19,21H,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQPEQITVWBSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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